11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
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Overview
Description
11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic compound with the molecular formula C16H12ClN3.
Preparation Methods
The synthesis of 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzimidazo[1,2-b]isoquinoline core, followed by chlorination and nitrile formation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, although specific industrial processes are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted benzimidazo[1,2-b]isoquinoline derivatives.
Scientific Research Applications
11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can be compared with other similar compounds, such as:
- 11-Oxo-7,8,9,10,10a,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- 11-Morpholino-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its specific chlorine and nitrile substituents, which confer distinct reactivity and potential biological activities .
Biological Activity
11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzimidazole core fused with an isoquinoline framework. The presence of a chlorine atom and a carbonitrile group contributes to its reactivity and biological profile.
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds often exhibit anticancer properties. For instance:
- Mechanism : Compounds like this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study demonstrated that similar benzimidazole derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM .
Antimicrobial Activity
Benzimidazole derivatives are also known for their antimicrobial properties.
- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
- Case Study : In vitro studies have shown that compounds similar to this compound exhibit activity against Gram-positive and Gram-negative bacteria. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects of this compound.
- Mechanism : It may exert neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
- Case Study : A study involving animal models of neurodegenerative diseases reported that administration of similar compounds resulted in improved cognitive function and reduced neuronal damage .
Data Tables
Properties
IUPAC Name |
11-chloro-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c17-15-11-6-2-1-5-10(11)12(9-18)16-19-13-7-3-4-8-14(13)20(15)16/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBJDHFUUQBZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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